molecular formula C7H4BClO2 B7766653 3-oxoboranylbenzoyl Chloride

3-oxoboranylbenzoyl Chloride

Cat. No.: B7766653
M. Wt: 166.37 g/mol
InChI Key: SUCZGEJIYVHOJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxoboranylbenzoyl Chloride can be synthesized through the reaction of 3-bromobenzoyl chloride with a boronic acid derivative under controlled conditions. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Oxoboranylbenzoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Oxoboranylbenzoyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxoboranylbenzoyl Chloride involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron donor, transferring its boron moiety to a palladium catalyst. This process facilitates the formation of new carbon-carbon bonds, which are essential in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Oxoboranylbenzoyl Chloride is unique due to its dual functionality, combining the reactivity of both boronic acids and acyl chlorides. This dual functionality allows it to participate in a broader range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

3-oxoboranylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BClO2/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCZGEJIYVHOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=O)C1=CC(=CC=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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